molecular formula C12H14O4 B2928291 7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 2411289-07-9

7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B2928291
CAS RN: 2411289-07-9
M. Wt: 222.24
InChI Key: DLDXYJNKQPUUIU-UHFFFAOYSA-N
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Description

The compound “7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine” is a complex organic molecule. It contains an oxirane (epoxide) group, which is a three-membered ring containing an oxygen atom, and a benzodioxepine group, which is a two-ring system consisting of a benzene ring fused to a seven-membered dioxepine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxepine ring system, followed by the introduction of the oxirane group. The oxirane could potentially be introduced through a reaction with epichlorohydrin .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxepine and oxirane rings. The exact structure would depend on the positions of these groups within the molecule. Techniques such as NMR and ESI-MS could be used for comprehensive characterization .


Chemical Reactions Analysis

The oxirane group is highly reactive due to the ring strain of the three-membered ring. It can undergo reactions such as ring-opening by nucleophiles . The benzodioxepine ring is less reactive, but could potentially undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing benzodioxepine rings are likely to be crystalline solids at room temperature. The presence of the oxirane group could make the compound more polar and potentially increase its reactivity .

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, oxiranes are considered to be irritants and can cause skin and eye irritation. They may also be harmful if inhaled or swallowed .

properties

IUPAC Name

7-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-13-11-3-2-9(6-12(11)14-5-1)15-7-10-8-16-10/h2-3,6,10H,1,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDXYJNKQPUUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)OCC3CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine

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